molecular formula C16H18ClFN4O B7133640 N-(3-chloro-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide

N-(3-chloro-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B7133640
M. Wt: 336.79 g/mol
InChI Key: WKHZRDIKCGKLOM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a pyrazole moiety, and a substituted phenyl group, making it a versatile molecule for chemical modifications and functional studies.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O/c1-21-9-12(8-19-21)6-11-4-5-22(10-11)16(23)20-13-2-3-15(18)14(17)7-13/h2-3,7-9,11H,4-6,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHZRDIKCGKLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCN(C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is constructed through cyclization reactions.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via condensation reactions involving hydrazine derivatives and 1,3-diketones.

    Substitution on the Phenyl Ring: The chloro and fluoro substituents are introduced through halogenation reactions using reagents like chlorine and fluorine sources.

    Amide Bond Formation: The final step involves coupling the substituted phenyl group with the pyrrolidine-pyrazole intermediate using amide bond-forming reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen substituents on the phenyl ring can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives with new functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide: can be compared with other pyrrolidine derivatives, pyrazole-containing compounds, and substituted phenyl compounds.

  • Examples include N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide and 3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide .

Uniqueness

  • The unique combination of the pyrrolidine ring, pyrazole moiety, and substituted phenyl group in this compound provides distinct chemical and biological properties.
  • This compound’s specific substitution pattern and functional groups enable unique interactions with molecular targets, making it a valuable tool for research and potential therapeutic applications.

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